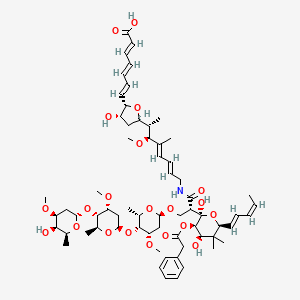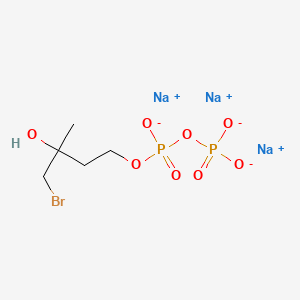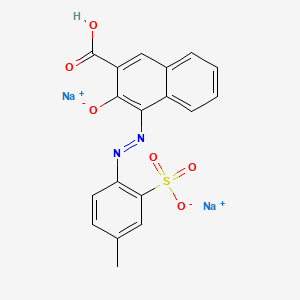
PON82648
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PON82648, also known as BTK PROTAC 9, is a PROTAC for BTK. PON82648 first described by Zorbaa etal in PNAS 2018, 115(31):E7285-E7292 PON82648 has CAS#2250382-64-8 and has no code name. For the convenience of scientific communication, we temporally name it as PON82648, which was based on Hodoodo Chemical Nomenclature (https://hodoodo.com/hodoodo-chemical-nomenclature)
Scientific Research Applications
Paraoxonase Gene Family and Disease Research
Research into the paraoxonase (PON) gene family, which includes PON82648, has shown significant involvement in various human illnesses. These illnesses range from cardiovascular disease to diabetes mellitus, metabolic syndrome, obesity, non-alcoholic steatohepatitis, and several mental disorders. PON enzymes have antioxidant and anti-inflammatory roles, highlighting their importance in understanding and potentially treating these diseases. However, the research is challenged by the difficulties in accurately measuring the activity of these enzymes (Camps, Marsillach, & Joven, 2009).
Point of Care (PoC) Technologies
Point of Care (PoC) technologies are being developed for fast and low-cost nucleic acids analysis in decentralized environments, enabling extensive use of molecular methods in medical practice. These technologies are critical in the early diagnosis and personalized therapies based on nucleic acids analysis. The advancement in genetic PoC technologies is expected to revolutionize medical diagnostics, and PON82648 might play a role in these developments (Petralia & Conoci, 2017).
Science Valorisation and Public Funding
The role of public funding in science valorisation, including the translation of scientific discoveries into commercial and societal applications, is crucial. Understanding how funding impacts the valorisation outcomes, such as licensing, spinoff formation, and R&D collaborations, can provide insights into the effective application of scientific research like that involving PON82648 (Munari & Toschi, 2021).
PON-P: A Predictor for Pathogenicity of Variants
PON-P, a predictive tool integrating multiple predictors, is used to assess the probability that variations affect protein function, which may be related to diseases. This tool can be used in screening and prioritizing variants, including those in genes like PON82648, to determine deleterious ones for further experimentation (Olatubosun et al., 2012).
Nanoparticles in Point-of-Care/PON Diagnostics
Nanoparticles facilitate the use of consumer electronic devices in point-of-care (POC) and point-of-need (PON) diagnostic applications. This convergence of nanoparticles and consumer electronics holds promise for diagnostics and could be relevant to research involving PON82648 (Petryayeva & Algar, 2015).
Promoter Polymorphisms in PON1 Gene and Activities
Research on promoter polymorphisms in the human PON1 gene, which may have similarities with PON82648, reveals significant associations with serum concentrations and activities of PON. This highlights the genetic basis for variations in serum PON levels and activities, crucial for understanding PON-related diseases (Leviev & James, 2000).
properties
CAS RN |
2250382-64-8 |
|---|---|
Product Name |
PON82648 |
Molecular Formula |
C46H52F2N8O12 |
Molecular Weight |
946.96 |
IUPAC Name |
5-amino-3-[4-(2,4-difluorophenoxy)phenyl]-1-[(3R)-1-(17-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}-3,6,9,12,15-pentaoxaheptadecan-1-oyl)piperidin-3-yl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H52F2N8O12/c47-29-8-12-36(33(48)25-29)68-31-9-6-28(7-10-31)41-40(43(50)59)42(49)56(53-41)30-3-2-15-54(26-30)38(58)27-67-24-23-66-22-21-65-20-19-64-18-17-63-16-14-51-34-5-1-4-32-39(34)46(62)55(45(32)61)35-11-13-37(57)52-44(35)60/h1,4-10,12,25,30,35,51H,2-3,11,13-24,26-27,49H2,(H2,50,59)(H,52,57,60)/t30-,35?/m1/s1 |
InChI Key |
PDQGUWCWGITGBA-OSRRZMJMSA-N |
SMILES |
O=C(C1=C(N)N([C@H]2CN(C(COCCOCCOCCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)=O)CCC2)N=C1C6=CC=C(OC7=CC=C(F)C=C7F)C=C6)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BTK PROTAC 9; BTK PROTAC9; BTK PROTAC-9; PON82648; PON-82648; PON 82648; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)



![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)